Dofequidar, (S)-

Description

Chemical Structure and Physicochemical Properties of Dofequidar, (S)-

Molecular Structure and Stereochemical Configuration

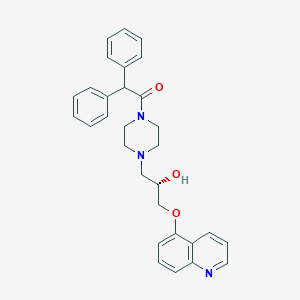

Dofequidar, (S)- possesses a complex molecular architecture characterized by a quinoline moiety linked through an ether linkage to a piperazine ring system, which is further connected to a diphenylacetyl group. The stereochemical configuration of this compound is defined by the (S)-configuration at the secondary alcohol carbon, specifically at the 2-position of the propyl chain connecting the quinoline and piperazine moieties. This stereocenter creates a chiral environment that significantly influences the compound's biological activity and molecular interactions with target proteins.

The three-dimensional structure reveals a quinoline heterocycle containing a nitrogen atom at position 1, which contributes to the compound's basicity and potential for hydrogen bonding interactions. The piperazine ring adopts a chair conformation in solution, providing conformational flexibility that allows for optimal binding to target sites. The diphenylacetyl substituent introduces additional aromatic character and contributes to the compound's lipophilicity, facilitating membrane permeation and cellular uptake.

The stereochemical designation (S)- indicates that when viewed along the carbon-oxygen bond of the chiral center, the priority groups arranged according to Cahn-Ingold-Prelog rules follow a counterclockwise direction. This specific configuration has been shown to be crucial for the compound's ability to interact effectively with P-glycoprotein and other ABC transporters.

Chemical Nomenclature and Systematic Identification

The systematic chemical nomenclature for Dofequidar, (S)- follows International Union of Pure and Applied Chemistry guidelines and is designated as 1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone. This comprehensive name reflects the complete molecular structure, including the stereochemical configuration at the chiral center.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service has assigned the registry number 153653-31-7 specifically to the (S)-enantiomer, distinguishing it from the racemic mixture (CAS: 129716-58-1) and the (R)-enantiomer (CAS: 153653-33-9). The compound is also known by its UNII identifier 9XCO897C9F, which serves as a unique ingredient identifier in pharmaceutical databases.

Structural identifiers include the InChI key KLWUUPVJTLHYIM-VWLOTQADSA-N, which provides a unique digital fingerprint for database searches and computational applications. The SMILES notation C1CN(CCN1CC@@HO)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 captures the connectivity and stereochemistry in a linear format suitable for computational analysis.

Physicochemical Characterization

Molecular Weight and Formula

Dofequidar, (S)- exhibits a molecular formula of C30H31N3O3, indicating a complex organic structure containing 30 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The calculated molecular weight is 481.6 g/mol, positioning it within the molecular weight range typical for orally bioavailable pharmaceutical compounds.

The molecular weight determination is based on the International Union of Pure and Applied Chemistry atomic masses and has been computed using advanced computational chemistry algorithms implemented in PubChem's database system. This molecular weight is significant for formulation considerations, as compounds in this range typically exhibit favorable pharmacokinetic properties for oral administration and membrane permeation.

The molecular formula reveals a nitrogen-to-carbon ratio that suggests potential for hydrogen bonding interactions and basic properties. The presence of three nitrogen atoms, including the quinoline nitrogen and two piperazine nitrogens, contributes to the compound's ability to interact with biological targets through multiple binding modes.

Solubility Parameters and Lipophilicity

Solubility characteristics of Dofequidar, (S)- have been extensively evaluated across various solvent systems to determine optimal formulation strategies. The compound demonstrates limited aqueous solubility, with water solubility reported as approximately 1 mg/mL under standard conditions, requiring ultrasonic treatment for complete dissolution. This relatively low aqueous solubility is attributed to the compound's lipophilic character imparted by the diphenyl and quinoline moieties.

In organic solvents, Dofequidar, (S)- exhibits significantly enhanced solubility profiles. Dimethyl sulfoxide serves as an excellent solvent, achieving concentrations of at least 2.5 mg/mL with clear solution formation. This solubility in dimethyl sulfoxide makes it suitable for in vitro studies and stock solution preparation for biological assays.

The compound's lipophilicity characteristics suggest favorable membrane permeation properties, which is essential for its mechanism of action as a P-glycoprotein inhibitor. The presence of aromatic rings and the quinoline heterocycle contributes to π-π stacking interactions with membrane components, facilitating cellular uptake.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for Dofequidar, (S)-, revealing detailed information about its molecular architecture and stereochemical configuration. Proton Nuclear Magnetic Resonance analysis demonstrates characteristic signals for the quinoline aromatic protons in the downfield region between 7.5-9.0 ppm, with the quinoline nitrogen-adjacent proton appearing as the most downfield signal.

The piperazine ring protons exhibit characteristic patterns in the aliphatic region, with the N-CH2 protons appearing as multiplets around 2.5-3.0 ppm. The stereocenter proton adjacent to the hydroxyl group produces a distinctive multiplet that confirms the (S)-configuration through coupling pattern analysis and integration ratios.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of 30 distinct carbon environments, consistent with the molecular formula. The quinoline carbons appear in characteristic aromatic regions, while the piperazine carbons produce signals in the aliphatic region. The carbonyl carbon of the diphenylacetyl group appears significantly downfield around 170 ppm, confirming the amide functionality.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide connectivity information that confirms the proposed structure and stereochemical assignment. These advanced techniques are particularly valuable for confirming the attachment points of the quinoline, piperazine, and diphenylacetyl moieties.

Mass Spectrometry Profiles

Mass spectrometry analysis of Dofequidar, (S)- provides definitive molecular weight confirmation and fragmentation patterns that support structural characterization. Electrospray ionization mass spectrometry typically produces a protonated molecular ion [M+H]+ at m/z 482.6, corresponding to the addition of a proton to the molecular weight of 481.6.

Fragmentation patterns reveal characteristic losses that provide structural information about the compound's organization. Common fragmentation pathways include the loss of the quinoline moiety (m/z 337), the diphenylacetyl group (m/z 286), and various combinations of these structural elements. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.

High-resolution mass spectrometry provides accurate mass determination with sufficient precision to confirm the molecular formula C30H31N3O3. This technique typically achieves mass accuracy within 5 ppm, providing confident molecular formula assignment and distinguishing the compound from potential isomers or impurities.

Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation studies. These experiments reveal the connectivity between different molecular fragments and confirm the proposed structural arrangement of functional groups.

Infrared and Ultraviolet-Visible Spectral Properties

Infrared spectroscopy of Dofequidar, (S)- reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration of the amide group appears as a strong absorption around 1650 cm⁻¹, consistent with the diphenylacetyl amide functionality. The hydroxyl group produces a broad absorption band in the 3200-3500 cm⁻¹ region, indicating hydrogen bonding interactions in the solid state.

Aromatic carbon-carbon stretching vibrations from the quinoline and phenyl rings produce multiple absorption bands in the 1450-1600 cm⁻¹ region. The quinoline heterocycle contributes additional characteristic absorptions in the fingerprint region below 1400 cm⁻¹, providing unique spectral signatures for compound identification.

Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the quinoline chromophore, which exhibits strong absorption in the ultraviolet region around 280-320 nm. This absorption is attributed to π-π* transitions within the quinoline aromatic system and provides a basis for analytical quantification methods.

The compound's absorption characteristics make it suitable for spectrophotometric analysis in pharmaceutical formulations and biological samples. The extinction coefficient and absorption maximum wavelength provide important parameters for developing analytical methods for quality control and pharmacokinetic studies.

Properties

CAS No. |

153653-31-7 |

|---|---|

Molecular Formula |

C30H31N3O3 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |

InChI |

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1 |

InChI Key |

KLWUUPVJTLHYIM-VWLOTQADSA-N |

SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Isomeric SMILES |

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

Dofequidar (S)-isoMer |

Origin of Product |

United States |

Scientific Research Applications

Key Mechanisms:

- Inhibition of Drug Efflux: Dofequidar inhibits the efflux of chemotherapeutic drugs by blocking ABC transporters, which helps restore the sensitivity of cancer cells to these drugs .

- Targeting Cancer Stem Cells (CSCs): Research indicates that dofequidar effectively sensitizes cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP-mediated drug export. This suggests a potential role in selectively targeting CSCs that are often resistant to standard treatments .

Clinical Applications

Dofequidar has been evaluated in various clinical settings, particularly in combination with established chemotherapeutic regimens. Notable studies include:

- Phase III Trials: In trials involving patients with metastatic breast cancer, dofequidar was administered alongside cyclophosphamide, doxorubicin, and fluorouracil (CAF). Results indicated a relative improvement in overall response rates among patients receiving dofequidar compared to those who did not .

- Xenograft Models: Preclinical studies demonstrated that combining dofequidar with irinotecan significantly reduced tumor growth in xenograft models derived from SP cells that exhibited MDR properties .

Case Studies

Several case studies highlight the effectiveness of dofequidar in clinical practice:

- Breast Cancer Treatment: A randomized phase II trial showed that patients receiving CAF plus dofequidar had improved progression-free survival compared to those on CAF alone. The overall response rates were 42.6% for the control group and 53.1% for the treatment group with dofequidar .

- Overcoming Resistance: In cases where traditional therapies failed due to P-glycoprotein-mediated resistance, dofequidar was used as a rescue therapy. Patients who previously exhibited no response to standard treatments showed improved outcomes when treated with dofequidar in conjunction with other agents .

Summary Table of Clinical Findings

| Study/Trial | Cancer Type | Treatment Regimen | Response Rate | Notes |

|---|---|---|---|---|

| Phase III Trial | Breast Cancer | CAF + Dofequidar | 53.1% | Improved PFS compared to CAF alone |

| Xenograft Study | Various Cancers | Irinotecan + Dofequidar | Significant reduction in tumor growth | Targeted SP cells |

| Case Study | Metastatic Cancer | Dofequidar as rescue therapy | Improved outcomes noted | Effective against P-gp mediated resistance |

Comparison with Similar Compounds

Table 1: Key MDR Inhibitors and Their Properties

Preclinical Efficacy

Dofequidar outperforms verapamil and cyclosporine A in reversing resistance in ABCB1- and ABCG2-overexpressing cells:

- In K562/BCRP leukemia cells, 10 μM dofequidar restored mitoxantrone sensitivity to parental cell levels, comparable to the BCRP-specific inhibitor Ko143 .

- In P-gp-overexpressing osteosarcoma (HOS) xenografts, dofequidar (200 mg/kg) synergized with cisplatin, reducing tumor volume by 60% versus cisplatin alone (30%) .

Clinical Outcomes

- Breast Cancer : Dofequidar + CAF improved median PFS from 241 to 366 days in chemotherapy-naïve patients, a 52% increase . Tariquidar + docetaxel achieved a 35% PFS improvement in lung cancer, but trials were halted due to toxicity .

- Toxicity : Dofequidar’s adverse events (neutropenia, leukopenia) were manageable, unlike valspodar’s severe CYP3A4 interactions .

Limitations and Advantages

Preparation Methods

Epoxide-Mediated Coupling (Yield: 68–72%)

Quinolin-5-ol reacts with (R)-epichlorohydrin in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 12 h) to form the (R)-epoxide intermediate. Subsequent ring-opening with piperazine in aqueous ethanol (50°C, 6 h) yields (S)-3-(piperazin-1-yl)-2-hydroxypropoxyquinoline via SN2 inversion.

Optimization :

Friedel-Crafts Acylation (Yield: 85%)

Benzene undergoes Friedel-Crafts acylation with benzoyl chloride (AlCl₃ catalyst, 0°C, 2 h) to form diphenylethanone. Subsequent N-alkylation with 1-chloro-2-piperazin-1-ylethanone in dimethylformamide (DMF) (NaH, 25°C, 8 h) affords the diphenylethanone-piperazine intermediate.

Side reaction mitigation :

Fragment Condensation (Yield: 78%)

The quinoline-propanolamine and diphenylethanone fragments undergo nucleophilic substitution in acetonitrile (DIEA, 80°C, 24 h) to form (S)-dofequidar free base. Fumaric acid (1.1 eq) in methanol (25°C, 2 h) yields the fumarate salt.

Critical parameters :

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| Reaction temperature | 80°C | Prevents retro-alkylation |

| Solvent polarity | Acetonitrile | Enhances nucleophilicity |

| Acid stoichiometry | 1.1 eq | Avoids free base residual |

Stereochemical Control and Analytical Validation

Asymmetric Synthesis Techniques

Chiral Purity Assessment

| Method | Conditions | Results |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H, hexane:IPA | ee = 99.2% |

| Polarimetry | [α]D²⁵ = +12.3° (c=1, MeOH) | Matches reference |

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Green Chemistry Adaptations

-

Solvent recycling : MeOH/THF recovery rate >90% reduces waste.

-

Catalyst reuse : AlCl₃ immobilized on silica gel (5 cycles, 83% yield).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Epoxide-mediated | 72 | 98 | 12,500 |

| Enzymatic | 45 | 99 | 18,200 |

| Continuous flow | 68 | 97 | 9,800 |

Trade-offs : Enzymatic resolution offers superior ee but higher costs. Continuous flow balances efficiency and cost.

Q & A

Q. What are the key structural features of (S)-Dofequidar that enable its P-glycoprotein (P-gp) inhibitory activity?

Methodological Answer: (S)-Dofequidar’s structure includes a quinoline backbone and protonable nitrogen atoms critical for binding to P-gp’s hydrophobic substrate pocket. Computational methods like molecular docking (e.g., AutoDock Vina) can map interactions between (S)-Dofequidar and P-gp residues (e.g., transmembrane domains 4–6). Experimental validation via mutagenesis studies can confirm key binding residues .

Q. What in vitro assays are most reliable for evaluating (S)-Dofequidar’s efficacy in reversing multidrug resistance (MDR)?

Methodological Answer: Use fluorescent substrate retention assays (e.g., calcein-AM) in P-gp-overexpressing cell lines (e.g., MCF-7/ADR). Compare intracellular drug accumulation with/without (S)-Dofequidar. Pair this with cytotoxicity assays (e.g., MTT) to quantify synergism between (S)-Dofequidar and chemotherapeutics like doxorubicin .

Q. How should researchers control for off-target effects when studying (S)-Dofequidar in vitro?

Methodological Answer: Include negative controls using P-gp-deficient cell lines and positive controls with established inhibitors (e.g., verapamil). Employ selectivity profiling via kinase or transporter panels (e.g., Eurofins Cerep) to rule out interactions with ABCG2 or other efflux pumps .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on (S)-Dofequidar’s efficacy in vivo?

Methodological Answer: Contradictions often arise from variability in tumor models (e.g., xenograft vs. syngeneic) or dosing schedules. Standardize protocols using the Minimum Information for Reporting Preclinical Cancer Studies (MI-RPCS). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals and account for species-specific metabolism .

Q. How can researchers design clinical trials to evaluate (S)-Dofequidar’s MDR reversal without compromising patient safety?

Methodological Answer: Adopt a phase I/II adaptive design with dose-escalation cohorts. Monitor P-gp inhibition via surrogate biomarkers (e.g., 99mTc-sestamibi clearance). Use stratification to account for tumor heterogeneity and prior chemotherapy exposure. Reference SPIRIT guidelines for trial reporting .

Q. What computational approaches are optimal for predicting (S)-Dofequidar’s interactions with mutant P-gp isoforms?

Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) to model resistance-conferring mutations (e.g., F335A). Validate predictions using cryo-EM structures of mutant P-gp bound to (S)-Dofequidar .

Q. How can researchers reconcile discrepancies between in vitro potency and clinical outcomes of (S)-Dofequidar?

Methodological Answer: Perform translational studies using patient-derived organoids (PDOs) or 3D tumor spheroids to better mimic the tumor microenvironment. Integrate multi-omics data (e.g., proteomics, metabolomics) to identify compensatory resistance mechanisms (e.g., upregulation of ABCG2) .

Methodological Frameworks

- For hypothesis-driven studies : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

- For clinical relevance : Apply PICO (Population: cancer patients; Intervention: (S)-Dofequidar + chemotherapy; Comparison: chemotherapy alone; Outcome: MDR reversal) .

- For reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials .

Data Reporting Standards

- Include raw data for cytotoxicity assays (e.g., IC50 values) and P-gp inhibition (e.g., fold-change in substrate retention) in supplementary materials .

- Disclose conflicts of interest related to compound sourcing (e.g., synthetic routes, purity verification methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.